molecular formula C12H13NO B2677083 N-Spiro[2.2]pentan-2-ylbenzamide CAS No. 17202-71-0

N-Spiro[2.2]pentan-2-ylbenzamide

Cat. No. B2677083
CAS RN: 17202-71-0
M. Wt: 187.242
InChI Key: YHOFXNOQKRPUOP-UHFFFAOYSA-N
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Description

“N-Spiro[2.2]pentan-2-ylbenzamide” is a chemical compound with the CAS Number: 17202-71-0 . It has a molecular weight of 187.24 . The IUPAC name for this compound is N-(spiro[2.2]pentan-1-yl)benzamide .


Synthesis Analysis

The synthesis of spiro compounds like “N-Spiro[2.2]pentan-2-ylbenzamide” often involves Simmons–Smith cyclopropanations of allenamides . While the diastereoselectivity was low when using unsubstituted allenamides, the reaction is overall efficient and general, representing the most direct synthesis of both chemically and biologically interesting amido-spiro[2.2]pentane systems .


Molecular Structure Analysis

The InChI code for “N-Spiro[2.2]pentan-2-ylbenzamide” is 1S/C12H13NO/c14-11(9-4-2-1-3-5-9)13-10-8-12(10)6-7-12/h1-5,10H,6-8H2,(H,13,14) . This indicates the molecular structure of the compound.

Scientific Research Applications

Antioxidant Properties

N-Spiro[2.2]pentan-2-ylbenzamide has been investigated for its antioxidant activity. Researchers synthesized novel benzamide compounds from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. These compounds were characterized using IR, 1H NMR, 13C NMR spectroscopy, and elemental analysis. Some of the synthesized compounds exhibited effective total antioxidant, free radical scavenging, and metal chelating activity, surpassing standard antioxidants .

Antibacterial Properties

In vitro studies evaluated the antibacterial activity of N-Spiro[2.2]pentan-2-ylbenzamide against both gram-positive and gram-negative bacteria. The compound was compared with control drugs. Understanding its antibacterial potential is crucial for applications in infectious disease research .

LRRK2 Kinase Inhibition

Interestingly, N-Spiro[2.2]pentan-2-ylbenzamide derivatives have been investigated as potent inhibitors of LRRK2 kinase. LRRK2 is implicated in Parkinson’s Disease and other related disorders. These compounds may hold promise for therapeutic interventions in neurodegenerative diseases .

Photochemical Synthesis

Quantum chemical calculations revealed that the presence of a mesyloxy group in N-Spiro[2.2]pentan-2-ylbenzamide can decrease the activation barrier for photochemical γ-H-shift. Additionally, a photoinduced skeletal rearrangement to 2-cyclobutylidene-acetophenone was observed. This finding highlights potential applications in photochemistry and synthetic chemistry .

Drug Discovery and Medicinal Chemistry

Benzamides, including N-Spiro[2.2]pentan-2-ylbenzamide, have been widely used in drug discovery. Their diverse applications span anti-tumor, anti-microbial, anti-inflammatory, and anti-platelet activities. Researchers explore these compounds for novel drug development .

Industrial Applications

Amide compounds, such as N-Spiro[2.2]pentan-2-ylbenzamide, find use in various industrial sectors. These include plastics, rubber, paper, and agriculture. Understanding their properties contributes to optimizing industrial processes .

Future Directions

Spiro compounds like “N-Spiro[2.2]pentan-2-ylbenzamide” have potential applications in various fields such as smart material production, molecular electronics and nanomachinery, sensing of environmental and biological molecules, and photopharmacology . The future directions in the research and development of these compounds would likely focus on these areas.

properties

IUPAC Name

N-spiro[2.2]pentan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c14-11(9-4-2-1-3-5-9)13-10-8-12(10)6-7-12/h1-5,10H,6-8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHOFXNOQKRPUOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC2NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Spiro[2.2]pentan-2-ylbenzamide

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